molecular formula C17H18N2O B2463439 2-(1H-indol-3-yl)-2-(2-methoxyphenyl)ethanamine CAS No. 881043-70-5

2-(1H-indol-3-yl)-2-(2-methoxyphenyl)ethanamine

Cat. No.: B2463439
CAS No.: 881043-70-5
M. Wt: 266.344
InChI Key: WNFPDZUJNUFUCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-3-yl)-2-(2-methoxyphenyl)ethanamine is a useful research compound. Its molecular formula is C17H18N2O and its molecular weight is 266.344. The purity is usually 95%.
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Properties

IUPAC Name

2-(1H-indol-3-yl)-2-(2-methoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-20-17-9-5-3-7-13(17)14(10-18)15-11-19-16-8-4-2-6-12(15)16/h2-9,11,14,19H,10,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFPDZUJNUFUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CN)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1H-indol-3-yl)-2-(2-methoxyphenyl)ethanamine, commonly referred to as an indole derivative, has garnered attention in recent years for its diverse biological activities. This compound is characterized by an indole ring fused with a phenethylamine structure, which is known to interact with various biological targets. The following sections will detail its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H20N2O\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}

This structure includes:

  • An indole moiety, which is known for its role in various biological processes.
  • A methoxy group on the phenyl ring that may enhance binding affinity and specificity to biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including:

  • Receptor Binding : The indole structure allows for modulation of neurotransmitter systems, particularly serotonin receptors (5-HT receptors), which are implicated in mood regulation and various psychiatric disorders.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer cell proliferation .
  • Signal Transduction : By influencing signal transduction pathways, the compound can alter cellular functions, leading to various physiological effects.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : In vitro studies have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, suggesting potent anticancer properties .
Cell LineIC50 Value (µM)Reference Compound
MCF-715.63Tamoxifen
MEL-812.34Doxorubicin

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.25 µg/mL
Escherichia coli12.5 µg/mL

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Study on Anticancer Effects : A study published in MDPI reported that derivatives of indole exhibited higher cytotoxicity than standard chemotherapeutics like doxorubicin. The mechanism was linked to apoptosis induction through caspase activation in cancer cells .
  • Antimicrobial Evaluation : Another research effort focused on the antimicrobial activity of related indole derivatives, revealing that specific structural modifications significantly enhanced efficacy against resistant strains of bacteria .

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